N-[Cyano-(2-fluorophenyl)methyl]-3-(5-methyl-1,2,4-oxadiazol-3-yl)benzamide
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Overview
Description
N-[Cyano-(2-fluorophenyl)methyl]-3-(5-methyl-1,2,4-oxadiazol-3-yl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[Cyano-(2-fluorophenyl)methyl]-3-(5-methyl-1,2,4-oxadiazol-3-yl)benzamide typically involves multi-step organic reactions. One common method includes the reaction of 2-fluorobenzyl cyanide with 3-(5-methyl-1,2,4-oxadiazol-3-yl)benzoic acid under specific conditions to form the desired product. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.
Chemical Reactions Analysis
Types of Reactions
N-[Cyano-(2-fluorophenyl)methyl]-3-(5-methyl-1,2,4-oxadiazol-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the cyano group or other functional groups within the molecule.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-[Cyano-(2-fluorophenyl)methyl]-3-(5-methyl-1,2,4-oxadiazol-3-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which N-[Cyano-(2-fluorophenyl)methyl]-3-(5-methyl-1,2,4-oxadiazol-3-yl)benzamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact pathways depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-[Cyano-(2-chlorophenyl)methyl]-3-(5-methyl-1,2,4-oxadiazol-3-yl)benzamide
- N-[Cyano-(2-bromophenyl)methyl]-3-(5-methyl-1,2,4-oxadiazol-3-yl)benzamide
Uniqueness
N-[Cyano-(2-fluorophenyl)methyl]-3-(5-methyl-1,2,4-oxadiazol-3-yl)benzamide is unique due to the presence of the fluorophenyl group, which can influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and alter its interaction with biological targets, making it distinct from its chlorinated or brominated analogs.
Properties
IUPAC Name |
N-[cyano-(2-fluorophenyl)methyl]-3-(5-methyl-1,2,4-oxadiazol-3-yl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN4O2/c1-11-21-17(23-25-11)12-5-4-6-13(9-12)18(24)22-16(10-20)14-7-2-3-8-15(14)19/h2-9,16H,1H3,(H,22,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKZJGZMXOUSWQG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C2=CC(=CC=C2)C(=O)NC(C#N)C3=CC=CC=C3F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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